Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate
Brand Name: Vulcanchem
CAS No.: 887352-80-9
VCID: VC0016998
InChI: InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2
SMILES: C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F
Molecular Formula: C24H24FNO2
Molecular Weight: 377.4 g/mol

Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate

CAS No.: 887352-80-9

VCID: VC0016998

Molecular Formula: C24H24FNO2

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate - 887352-80-9

Description

Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate is a chemical compound with the molecular formula C24H24FNO2 and a molecular weight of 377.45 . It is also known by several synonyms, including Benzyl 3-(dibenzylamino)-2-fluoropropanoate, 3-Dibenzylamino-2-fluoropropionic acid benzylester, and 3-[Bis(phenylMethyl)aMino]-2-fluoro-propanoic Acid PhenylMethyl Ester . The compound's CAS number is 887352-80-9 . ChemicalBook provides predicted properties for Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate, such as a boiling point of 488.3±45.0 °C and a density of 1.156±0.06 g/cm3 . It is soluble in chloroform, dichloromethane, ethanol, and ethyl acetate .

The synthesis of Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate can be achieved from 2-N,N-Dibenzyl serine benzyl ester . A related compound is Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3, which is a stable isotope labeled compound with the molecular formula C2113C3H24FNO2 and a molecular weight of 380.43 . Another similar compound is methyl 2-Fluoropropanoate, with the molecular formula C4H7FO2 and a molecular weight of 106.09600 .

CAS No. 887352-80-9
Product Name Benzyl 3-N,N-Dibenzylamino-2-fluoropropanoate
Molecular Formula C24H24FNO2
Molecular Weight 377.4 g/mol
IUPAC Name benzyl 3-(dibenzylamino)-2-fluoropropanoate
Standard InChI InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2
Standard InChIKey LWZWKAWTHAMCLH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F
Canonical SMILES C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F
Synonyms 3-[Bis(phenylmethyl)amino]-2-fluoro-propanoic Acid Phenylmethyl Ester;
PubChem Compound 12835765
Last Modified Sep 14 2023

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